molecular formula C12H21N3 B13291581 N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine

N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13291581
M. Wt: 207.32 g/mol
InChI Key: WCCJLDKDQJSFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with the CAS registry number 1158047-93-8 . It has a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . Its structure features a 1-methyl-1H-pyrazol-4-amine group linked to a 1-cyclohexylethyl moiety . As a 4-aminopyrazole derivative, this compound belongs to a class of scaffolds recognized for their significant potential in medicinal chemistry and drug discovery . Aminopyrazoles are advantageous frameworks that can provide useful ligands for various enzymes and receptors, and they have been investigated for their anti-infective and anticancer properties in research settings . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-10(11-6-4-3-5-7-11)14-12-8-13-15(2)9-12/h8-11,14H,3-7H2,1-2H3

InChI Key

WCCJLDKDQJSFCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine Derivative Pathway

Methodology:

  • Step 1: Preparation of Pyrazole Core
    The core pyrazole ring is synthesized via cyclization of suitable 1,3-dicarbonyl compounds with hydrazines. For instance, methylhydrazine reacts with a 1,3-dicarbonyl compound such as acetylacetone under reflux conditions to form 1-methylpyrazole.

  • Step 2: Functionalization at the 4-Position
    The pyrazole ring's 4-position is functionalized through nitration or halogenation, followed by substitution with amines or via direct amination using suitable reagents, such as ammonium salts or amine derivatives.

  • Step 3: Introduction of the N-(1-Cyclohexylethyl) Group
    The N-substituent, 1-cyclohexylethyl, is introduced via nucleophilic substitution on the amino group of the pyrazole or through reductive amination. This involves reacting the amino-pyrazole with cyclohexylethyl halides or aldehydes in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild conditions.

Advantages:

  • Mild reaction conditions
  • High regioselectivity

Limitations:

  • Multi-step process
  • Requires careful control of reaction conditions to prevent side reactions

Direct Alkylation of 1-Methyl-1H-pyrazol-4-amine

Methodology:

  • Step 1: Preparation of 1-Methyl-1H-pyrazol-4-amine
    As per PubChem data, this compound can be synthesized via methylation of pyrazol-4-amine using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Step 2: N-Alkylation with Cyclohexylethyl Halides
    The 1-methylpyrazol-4-amine is then subjected to N-alkylation with cyclohexylethyl halides (e.g., cyclohexylethyl bromide) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate or sodium hydride as base.

  • Reaction Conditions:

    • Temperature: 25–60°C
    • Time: 12–24 hours
    • Solvent: DMF or acetonitrile

Reaction Scheme:

1-Methyl-1H-pyrazol-4-amine + Cyclohexylethyl halide → this compound

Notes:

  • Excess base ensures complete alkylation.
  • Reaction monitored via TLC or NMR.

Multi-step Synthesis via Acid Intermediates

Methodology:

  • Step 1: Synthesis of the Pyrazole Acid Intermediate
    The pyrazole core bearing a carboxylic acid at the 4-position can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds, followed by oxidation.

  • Step 2: Conversion to Acid Chloride
    The acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux.

  • Step 3: Amidation with Cyclohexylethylamine
    The acid chloride reacts with cyclohexylethylamine in an inert solvent (e.g., dichloromethane) at low temperature (0°C to room temperature) in the presence of a base such as triethylamine to form the amide.

  • Step 4: Reduction to Amine
    The amide can be reduced using lithium aluminum hydride or borane-THF complex to yield the target amine.

Advantages:

  • High selectivity and yield
  • Suitable for scale-up

Limitations:

  • Multiple steps with purification at each stage

Reaction Data and Optimization Parameters

Step Reagents Solvent Temperature Yield Notes
Hydrazine cyclization Hydrazine hydrate, 1,3-dicarbonyl Ethanol Reflux 70–85% Formation of pyrazole core
N-Alkylation Cyclohexylethyl halide, K2CO3 DMF 25–60°C 60–75% Alkylation of amino group
Acid chloride formation SOCl₂ Dichloromethane Reflux Quantitative Conversion of acid to acid chloride
Amidation Cyclohexylethylamine Dichloromethane 0–25°C 65–80% Amide formation
Reduction LiAlH₄ Tetrahydrofuran Reflux 70–85% Conversion of amide to amine

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazole-4-amine derivatives are widely utilized in medicinal chemistry due to their versatility in cross-coupling reactions and bioactivity. Key structural analogues and their properties are compared below:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine Cyclohexylethyl 179.26 High hydrophobicity, bulky substituent
1-Methyl-1H-pyrazol-4-amine None (parent compound) 97.12 Common building block for coupling reactions; minimal steric hindrance
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl + pyridine 215.28 Smaller ring (cyclopropyl), aromatic pyridine; potential for π-π interactions
1-(Heptan-2-yl)-1H-pyrazol-4-amine Heptanyl (linear alkyl) 181.28 Flexible alkyl chain; moderate lipophilicity
N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine Dimethylcyclohexyl 207.32 Increased steric bulk; enhanced metabolic stability
N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride Azetidine (4-membered ring) 225.12 Polar, charged amine (dihydrochloride); improved solubility

Key Observations :

  • Hydrophobicity : The cyclohexylethyl group in the target compound confers higher lipophilicity than smaller substituents (e.g., cyclopropyl) or polar groups (e.g., azetidine). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects : Bulky substituents like cyclohexylethyl or dimethylcyclohexyl () may hinder binding to flat enzymatic pockets but enhance selectivity for hydrophobic binding sites.
  • Synthetic Flexibility : The parent 1-methyl-1H-pyrazol-4-amine () is a versatile intermediate for Pd-catalyzed cross-couplings, as seen in the synthesis of BTK inhibitors (e.g., BIIB06875) and EGFR inhibitors .

Biological Activity

N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

This structure features a pyrazole ring, which is known for its diverse biological activities. The cyclohexylethyl substituent contributes to the lipophilicity and biological profile of the compound.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with pyrazole moieties exhibit antimicrobial properties. The specific activity of this compound against different bacterial strains needs further investigation.
  • Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted. In vitro studies are required to establish its IC50 values and compare them with established anticancer agents.

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Similar pyrazole derivatives have been shown to inhibit various kinases, suggesting that this compound may also act through kinase modulation.
  • Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of bulky groups like cyclohexyl enhances lipophilicity, potentially improving membrane permeability.
SubstituentEffect on Activity
CyclohexylIncreases lipophilicity
MethylMay enhance binding affinity

Case Studies and Research Findings

Research has highlighted several studies relevant to the biological activity of pyrazole derivatives:

  • Inhibition Studies : A study demonstrated that similar compounds effectively inhibited growth in Trypanosoma brucei, showing potential as antiparasitic agents .
  • Cytotoxicity Assays : Compounds with similar structures were tested against various cancer cell lines, showing promising results in inhibiting cell viability .
  • Molecular Docking : Computational studies suggest that this compound could bind effectively to target proteins involved in disease pathways, warranting further experimental validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1-Cyclohexylethyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrazole core can be functionalized with cyclohexylethyl and methyl groups using alkyl halides or amines under basic conditions (e.g., cesium carbonate) and transition metal catalysts (e.g., copper(I) bromide) to enhance coupling efficiency . Optimization includes adjusting solvent polarity (e.g., dimethyl sulfoxide for solubility), temperature (35–80°C), and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, respectively. For instance, methyl groups on the pyrazole ring resonate at δ 2.5–3.0 ppm, while cyclohexyl protons appear as multiplet signals .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 215 [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy: Detects functional groups like amines (N-H stretches at ~3300 cm1^{-1}) .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection monitors purity. Gradient elution using acetonitrile/water mixtures resolves impurities. Melting point analysis (e.g., 104–107°C) and elemental analysis further validate purity .

Advanced Research Questions

Q. What strategies address contradictory biological activity data for this compound across studies?

  • Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation includes:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values under standardized protocols.
  • Analytical Profiling: Use LC-MS to detect trace impurities affecting bioactivity .
  • Structural Validation: X-ray crystallography (via SHELX software) confirms conformation, as minor structural changes alter activity .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). The cyclohexyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR Studies: Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends. For example, bulkier substituents may improve selectivity but reduce solubility .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Answer:

  • Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Oxidative Stress Testing: Expose to hydrogen peroxide or cytochrome P450 enzymes to identify metabolic pathways .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.